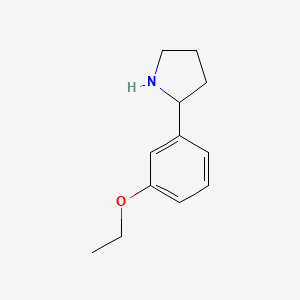
2-(3-Ethoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxyphenyl)pyrrolidine is an organic compound with the molecular formula C12H17NO. It features a pyrrolidine ring substituted with a 3-ethoxyphenyl group. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 2-(3-Ethoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 3-ethoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. Another method includes the cyclization of N-substituted amino alcohols . Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
化学反応の分析
2-(3-Ethoxyphenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield secondary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ethoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(3-Ethoxyphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of 2-(3-Ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2-(3-Ethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and prolinol. These compounds share the pyrrolidine core but differ in their substituents and biological activities.
生物活性
2-(3-Ethoxyphenyl)pyrrolidine is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC1=CC=CC(=C1)C2CCCN2
The compound features a pyrrolidine ring substituted with a 3-ethoxyphenyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Reaction of 3-Ethoxybenzaldehyde with Pyrrolidine : This method typically employs a reducing agent.
- Cyclization of N-Substituted Amino Alcohols : This approach allows for the formation of the pyrrolidine ring.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-Cancer Activity : In studies involving M-Hela tumor cell lines, certain derivatives of pyrrolidine have demonstrated cytotoxicity significantly greater than that of reference drugs like tamoxifen. Notably, some compounds exhibited an increased life span in animal models by up to 447% .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further elucidation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. For instance, it may inhibit certain enzymes involved in cancer progression or bacterial growth.
Case Studies
- Anti-Cancer Activity Study :
-
Antimicrobial Study :
- The compound was tested against multiple bacterial strains.
- It demonstrated substantial inhibition of bacterial biofilm formation, highlighting its potential utility in treating infections.
Comparative Analysis
To better understand the efficacy of this compound, it can be compared with other pyrrolidine derivatives.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-cancer | Enzyme/receptor modulation |
| Pyrrolidine-2-one | Anti-inflammatory | Inhibition of inflammatory mediators |
| Pyrrolidine-2,5-dione | Antioxidant | Free radical scavenging |
特性
IUPAC Name |
2-(3-ethoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,2,4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGYQBIQKKPLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














